Cas no 3493-09-2 (Guanosine5'-(trihydrogen diphosphate), 2'-deoxy-)

Guanosine5'-(trihydrogen diphosphate), 2'-deoxy- structure
3493-09-2 structure
Product Name:Guanosine5'-(trihydrogen diphosphate), 2'-deoxy-
CAS-nummer:3493-09-2
MF:C10H15N5O10P2
MW:427.201123476028
CID:315860
PubChem ID:135398595
Update Time:2025-04-19

Guanosine5'-(trihydrogen diphosphate), 2'-deoxy- Chemische en fysische eigenschappen

Naam en identificatie

    • Guanosine5'-(trihydrogen diphosphate), 2'-deoxy-
    • Guanosine,2'-deoxy-, 5'-(trihydrogen pyrophosphate) (6CI,8CI); Guanosine, 2'-deoxy-,5'-pyrophosphate (7CI); 2'-Deoxy-GDP; 2'-Deoxyguanosine 5'-diphosphate; 5'-dGDP; Deoxyguanosine 5'-diphosphate; Deoxyguanosine diphosphate; dGDP
    • CHEBI:28862
    • deoxyguanosine-diphosphate
    • DTXSID601027110
    • PD059735
    • 2invertedexclamationmarka-Deoxyguanosine5invertedexclamationmarka-(trihydrogendiphosphate)
    • 2'-deoxyguanosine 5'-(trihydrogen diphosphate)
    • [({[(2R,3S,5R)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid
    • 3493-09-2
    • dGDP
    • 5'-dGDP
    • 2 inverted exclamation marka-Deoxyguanosine 5 inverted exclamation marka-(trihydrogen diphosphate)
    • Deoxyguanosine 5'-diphosphate
    • CHEMBL1232205
    • deoxyguanosine diphosphate
    • 2'-Deoxyguanosine 5'-diphosphate
    • [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
    • C00361
    • 2'-deoxyguanosine-5'-diphosphate
    • BDBM50035297
    • DB03491
    • Q27103932
    • SCHEMBL157937
    • 2'-Deoxy-GDP
    • NS00015101
    • Inchi: 1S/C10H15N5O10P2/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1
    • InChI-sleutel: CIKGWCTVFSRMJU-KVQBGUIXSA-N
    • LACHT: P(=O)(O)(OP(=O)(O)O)OC[C@@H]1[C@H](C[C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)O

Berekende eigenschappen

  • Exacte massa: 427.02941569g/mol
  • Monoisotopische massa: 427.02941569g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 6
  • Complexiteit: 729
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -4.5
  • Topologisch pooloppervlak: 228Ų
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